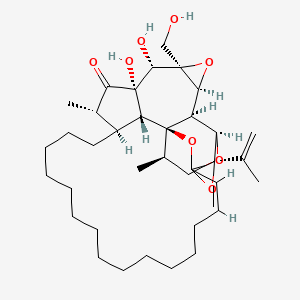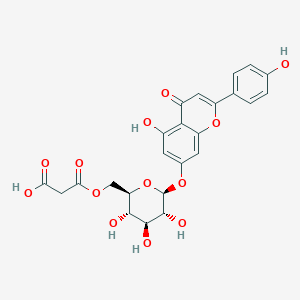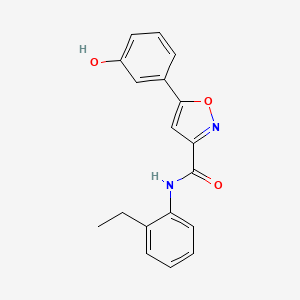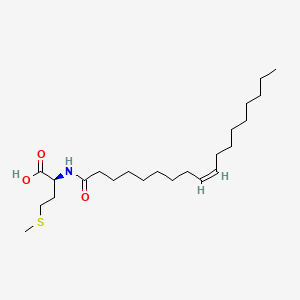
N-oleoyl methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Oleoyl methionine is a methionine derivative.
Wissenschaftliche Forschungsanwendungen
Methionine in Cellular Biochemistry and Therapeutic Effects
- Methionine plays a central role in cellular biochemistry, involved in methylation, aminopropylation, and transsulfuration pathways. This extensive biochemical role of methionine supports its use in clinical studies for various diseases, emphasizing its therapeutic potential (Bottiglieri, 2002).
Methionine in Brain Tumor Imaging
- 11C-methionine (MET) PET imaging is instrumental in detecting and delineating brain tumors. MET PET's high detection rate and good lesion delineation make it valuable in diagnosing primary and recurrent brain tumors and differentiating between tumor recurrence and radiation necrosis (Glaudemans et al., 2013).
Methionine Restriction in Cancer Growth Control
- Restricting methionine intake could be a significant strategy in controlling the growth of cancers that depend on methionine for survival and proliferation. This approach includes the use of methionine-restricted diets and methioninase, which depletes circulating methionine levels, showing promise in cancer treatment (Cavuoto & Fenech, 2012).
Methionine in Metabolism and Disease Prevention
- Methionine influences metabolic processes, immune system functions, and digestive functioning. It also plays a role in lipid metabolism and combating oxidative stress. Methionine restriction can decrease DNA damage and carcinogenic processes, potentially preventing various diseases (Martínez et al., 2017).
Methionine in Protein N-Terminal Modification
- N-terminal methionine excision (NME) is crucial for protein turnover and diversity in N-terminal amino acids. Inhibitors targeting NME have potential applications in treating various human diseases, including cancer and infections (Giglione et al., 2004).
Methionine in Biomedical Applications
- Methionine-based systems have significant potential in biomedical applications, particularly in cancer treatment and diagnosis, due to their multifunctional properties. This includes the use of methionine in cancer treatment via disordered metabolic state exploitation and its role in treating liver diseases through its metabolic derivative, S-adenosylmethionine (SAM) (Liu et al., 2021).
Methionine and Chemotherapy Synergy in Brain Tumor Treatment
- Methionine stress combined with chemotherapy can effectively treat brain tumors. This approach involves depleting plasma methionine to sensitize tumors to alkylating agents, demonstrating potential for clinical evaluation (Kokkinakis et al., 2001).
Eigenschaften
CAS-Nummer |
38665-30-4 |
|---|---|
Produktname |
N-oleoyl methionine |
Molekularformel |
C23H43NO3S |
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
(2S)-4-methylsulfanyl-2-[[(Z)-octadec-9-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C23H43NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)24-21(23(26)27)19-20-28-2/h10-11,21H,3-9,12-20H2,1-2H3,(H,24,25)(H,26,27)/b11-10-/t21-/m0/s1 |
InChI-Schlüssel |
ATFITIQQSWCPIQ-XPTLAUCJSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCSC)C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCSC)C(=O)O |
Andere CAS-Nummern |
51570-50-4 38665-30-4 |
Piktogramme |
Irritant |
Synonyme |
N-oleoylmethionine N-oleyl-DL-methionine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



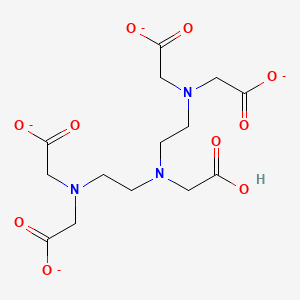

![4-[[(E)-3-(2-furyl)prop-2-enylidene]amino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1235157.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-{4-[(3-methylbenzyl)oxy]phenyl}methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1235158.png)

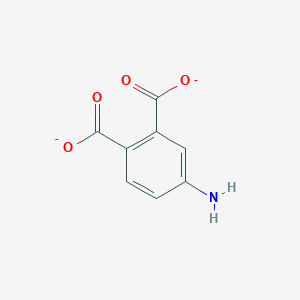
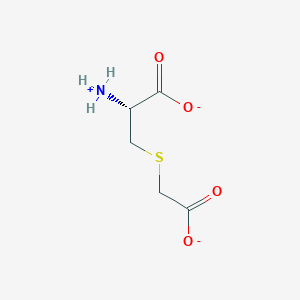
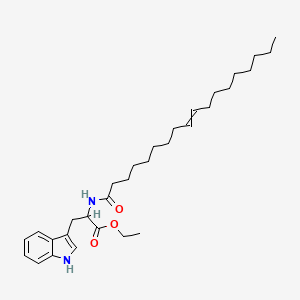
![N-(2-methylcyclohexyl)-5-phenyl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1235165.png)
![2-[[3-[2-(diethylamino)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1235166.png)

